molecular formula C17H19BrN2O3 B8516049 Ethyl 6-bromo-4-(oxan-4-ylamino)quinoline-3-carboxylate

Ethyl 6-bromo-4-(oxan-4-ylamino)quinoline-3-carboxylate

Cat. No.: B8516049
M. Wt: 379.2 g/mol
InChI Key: GHQANGDJRQTHKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-bromo-4-(oxan-4-ylamino)quinoline-3-carboxylate is a useful research compound. Its molecular formula is C17H19BrN2O3 and its molecular weight is 379.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H19BrN2O3

Molecular Weight

379.2 g/mol

IUPAC Name

ethyl 6-bromo-4-(oxan-4-ylamino)quinoline-3-carboxylate

InChI

InChI=1S/C17H19BrN2O3/c1-2-23-17(21)14-10-19-15-4-3-11(18)9-13(15)16(14)20-12-5-7-22-8-6-12/h3-4,9-10,12H,2,5-8H2,1H3,(H,19,20)

InChI Key

GHQANGDJRQTHKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3CCOCC3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

On a larger scale, ethyl 6-bromo-4-chloroquinoline-3-carboxylate (2196 g, (1976 g active), 6.28 mol) was charged to the vessel with DMA (16 L). Tetrahydro-2H-pyran-4-amine (1224 g, 12.10 mol) was added over 10 minutes with an observed exotherm of 21-27° C. DIPEA (3.5 L, 20.09 mol) was added with no observed exotherm. The mixture was heated to 75-85° C. and the resulting solution stirred for 18.5 h at 80° C. HPLC indicated consumption of starting material and 99.2% product. The reaction was cooled to 50° C. and then poured into water (50 L). The resulting suspension was stirred for 2 h at r.t. and the solids isolated by filtration, washing with water (8 L then 2×4 L). The solid was dried under vacuum at 40° C. for 55 h to give 2307 g of desired material. Analytical data was consistent with that obtained from previous batches.
Quantity
2196 g
Type
reactant
Reaction Step One
Name
Quantity
16 L
Type
solvent
Reaction Step One
Quantity
1224 g
Type
reactant
Reaction Step Two
Name
Quantity
3.5 L
Type
reactant
Reaction Step Three

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